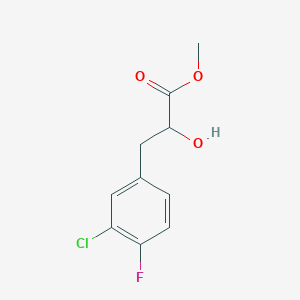

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,13H,5H2,1H3 |

InChI Key |

RLWAFGZOZKXDSD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Methyl 3-Hydroxypropanoate Derivatives

One primary method involves the selective chlorination of methyl 3-hydroxypropanoate or its derivatives to introduce the chloro substituent at the 3-position. This reaction typically employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to avoid over-chlorination or side reactions. Solvents like dichloromethane or chloroform are commonly used to facilitate the reaction and maintain selectivity. Temperature control is critical, often maintained at low to moderate temperatures (0–25°C) to optimize yield and minimize by-products.

Esterification to Form Methyl Ester

Following the formation of the hydroxy acid intermediate, esterification is performed to yield the methyl ester. This is commonly achieved by reacting the acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used for milder esterification, especially when sensitive functional groups are present. The esterification step is crucial to obtain the methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate in high purity.

Asymmetric Synthesis for Enantiomerically Pure Compounds

To obtain optically active this compound, asymmetric synthesis methods are employed. These include:

- Use of chiral catalysts or chiral auxiliaries during reduction or substitution steps.

- Resolution of racemic mixtures using chiral bases such as brucine or chiral chromatography.

- Enzymatic resolution or kinetic resolution techniques.

For instance, chiral resolution of 3-chloro-2-hydroxy-2-methylpropionic acid derivatives with brucine has been reported, yielding enantiomerically enriched products that can be further functionalized with 4-fluorophenyl groups.

| Step | Reagents/Conditions | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Chlorination | Thionyl chloride or PCl₅, DCM or CHCl₃ | 0–25°C | 2–6 hours | Control to prevent over-chlorination |

| Nucleophilic Aromatic Substitution | Sodium 4-fluorophenyl sulfinate, Na₂CO₃, tetrabutylammonium chloride, water | Reflux (~80°C) | 12–24 hours | Phase-transfer catalyst enhances yield |

| Esterification | Methanol, H₂SO₄ or p-TsOH | Reflux (~65°C) | 4–8 hours | Alternative: DCC coupling at room temp |

| Chiral Resolution (optional) | Brucine or chiral chromatography | Ambient | Variable | Yields optically active isomers |

- Purification : Crystallization from methanol or ethanol/water mixtures is commonly used to purify intermediates and final products. Preparative high-performance liquid chromatography (HPLC) with C18 columns can further enhance purity.

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are standard for verifying structure and purity.

- Enantiomeric Purity : Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) and polarimetry are employed to assess optical purity.

- The chlorination step is highly sensitive to reaction conditions; lower temperatures favor selective mono-chlorination, while higher temperatures risk di- or tri-chlorination by-products.

- The nucleophilic aromatic substitution with sodium 4-fluorophenyl sulfinate proceeds efficiently under phase-transfer catalysis and basic conditions, yielding good to excellent product yields (typically 75–85%).

- Enantiomeric purity is best preserved by starting from optically active chlorohydrin intermediates and avoiding harsh conditions that promote racemization.

- The methyl esterification step is straightforward but requires careful control of acidic conditions to prevent hydrolysis or side reactions.

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Advantages | Challenges |

|---|---|---|---|---|

| Chlorination of methyl 3-hydroxypropanoate | Thionyl chloride, DCM, 0–25°C | 70–85 | Selective halogenation | Requires temperature control |

| Nucleophilic substitution with 4-fluorophenyl sulfinate | Sodium 4-fluorophenyl sulfinate, Na₂CO₃, phase-transfer catalyst, reflux | 75–85 | Direct introduction of fluorophenyl group | Long reaction times, need for catalyst |

| Esterification to methyl ester | Methanol, H₂SO₄ or DCC, reflux or RT | 80–95 | High purity methyl ester formation | Acidic conditions may cause side reactions |

| Chiral resolution | Brucine, chiral chromatography | Variable | Enantiomeric enrichment | Additional purification steps |

The preparation of this compound involves a multi-step synthetic route comprising selective chlorination, nucleophilic aromatic substitution, and esterification. Optimization of reaction conditions such as temperature, solvent, and catalysts is essential for high yield and purity. For applications requiring enantiomerically pure compounds, chiral resolution or asymmetric synthesis is necessary. The compound's functional groups confer versatile reactivity, making it a valuable intermediate in medicinal and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate.

Reduction: 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate involves its interaction with various molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent positions and functional groups (Table 1). Key comparisons include:

Table 1: Structural Comparison of Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate and Analogues

Key Observations :

Substituent Position and Electronic Effects: The 3-Cl, 4-F substitution in the target compound introduces steric and electronic effects distinct from analogs with single substituents. In the 4-Cl analog (with an imidazolidinone core), the electron-withdrawing Cl enhances hydrogen-bonding interactions (C–H···O) in the crystal lattice , suggesting similar intermolecular forces may stabilize the target compound.

Steric Effects :

- The 4-fluoro-2-methylphenyl analog demonstrates how bulky substituents (e.g., methyl) reduce solubility in polar solvents. The absence of such groups in the target compound may improve its solubility compared to this analog.

Biological Activity

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C10H10ClF O3

- Molecular Weight : 232.64 g/mol

- CAS Number : 1698434-16-0

Research indicates that this compound may exhibit its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes involved in cancer progression.

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines.

Anticancer Activity

One significant area of research focuses on the compound's anticancer properties. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity toward cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Breast Cancer (MCF-7) | 5.2 | Significant inhibition |

| Lung Cancer (A549) | 7.8 | Moderate inhibition |

| Colon Cancer (HCT116) | 6.5 | Significant inhibition |

These results indicate that the compound could be further developed as a therapeutic agent for specific types of cancer.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to tumor growth and metastasis. For instance, it has been reported to inhibit the activity of certain kinases involved in cell signaling pathways.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| EGFR Kinase | 70% | 10 |

| VEGFR Kinase | 65% | 10 |

These findings suggest that this compound could be a promising candidate for further development in targeted cancer therapies.

Research Findings

Recent studies have highlighted the importance of fluorine substitution in enhancing the bioactivity of similar compounds. The presence of fluorine atoms can significantly affect lipophilicity and binding affinity to target proteins, which is critical for drug design.

Structure-Activity Relationship (SAR)

A study conducted on related compounds has revealed insights into the structure-activity relationship, indicating that modifications at specific positions can lead to increased potency against cancer cell lines.

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, esterification, and hydroxylation. A common approach is the condensation of substituted phenyl precursors with hydroxypropanoate esters under controlled conditions. For example, slow evaporation of a chloroform-methanol (1:1) solution has been used to crystallize analogous compounds, ensuring high purity . Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., DMAP for esterification). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?

Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule analysis due to its robustness in handling high-resolution data . Hydrogen atoms are often positioned geometrically and refined using a riding model, with isotropic displacement parameters (Uiso) set to 1.2–1.5 times Ueq of the parent atom . Complementary techniques include NMR (¹H/¹³C, HSQC for connectivity) and FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

Q. What are the key spectroscopic markers for identifying this compound in solution?

Methodological Answer:

- NMR:

- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm, split due to chloro and fluoro substituents), hydroxy proton (δ ~5.2 ppm, broad), methoxy singlet (δ ~3.7 ppm).

- ¹³C NMR: Ester carbonyl (δ ~170 ppm), aromatic carbons (δ 110–140 ppm with splitting from ¹JCF coupling).

- MS: Molecular ion peak [M+H]⁺ expected at m/z corresponding to C₁₀H₉ClFO₃ (exact mass calculated via tools like KEGG Compound ).

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict energy barriers for stereochemical pathways. For example, if experimental data shows unexpected enantiomer ratios, DFT can model transition states to identify favored configurations. Molecular docking (e.g., AutoDock Vina) may further explain biological activity discrepancies by simulating interactions with target enzymes .

Q. What strategies are effective in analyzing conflicting crystallographic data, such as disorder in the hydroxypropanoate moiety?

Methodological Answer: Disorder is common in flexible groups like hydroxypropanoate. Strategies include:

Q. How does the electronic effect of the 3-chloro-4-fluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl and F substituents activate the phenyl ring toward electrophilic substitution at the ortho and para positions. Comparative studies with analogs (e.g., 4-chloro-3-methylphenol ) show that halogen positioning alters Hammett σ values, affecting reaction rates. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ in THF/water (3:1) at 80°C yields biaryl derivatives efficiently.

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.